molecular formula C20H20Cl2N2O3 B11503197 2-(2,4-dichlorophenoxy)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide

2-(2,4-dichlorophenoxy)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11503197
M. Wt: 407.3 g/mol
InChI Key: LKPNQGHNJBYZKP-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide is a synthetic compound that combines the structural features of 2,4-dichlorophenoxyacetic acid and 5-methoxy-2-methyl-1H-indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:

    Preparation of 2,4-dichlorophenoxyacetic acid: This is synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Preparation of 5-methoxy-2-methyl-1H-indole: This can be synthesized through various methods, including Fischer indole synthesis.

    Coupling Reaction: The final step involves coupling 2,4-dichlorophenoxyacetic acid with 5-methoxy-2-methyl-1H-indole using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as herbicides or growth regulators.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. For instance, the compound may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide.

    5-methoxy-2-methyl-1H-indole: A precursor for various indole derivatives.

    2-methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with similar structural features.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide is unique due to its combination of the phenoxyacetic acid and indole moieties, which may confer distinct biological activities and chemical properties compared to its individual components or other similar compounds.

Properties

Molecular Formula

C20H20Cl2N2O3

Molecular Weight

407.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C20H20Cl2N2O3/c1-12-15(16-10-14(26-2)4-5-18(16)24-12)7-8-23-20(25)11-27-19-6-3-13(21)9-17(19)22/h3-6,9-10,24H,7-8,11H2,1-2H3,(H,23,25)

InChI Key

LKPNQGHNJBYZKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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